molecular formula C22H25N3O3 B2385374 2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 376370-06-8

2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No.: B2385374
CAS No.: 376370-06-8
M. Wt: 379.46
InChI Key: KMZDBUVQRWIWFK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a structurally complex spirocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. The molecule includes a methoxy group at the 2-position and a phenol moiety at the 4-position of the aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-methoxy-4-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24-11-9-22(10-12-24)25-18(16-5-3-4-6-20(16)28-22)14-17(23-25)15-7-8-19(26)21(13-15)27-2/h3-8,13,18,26H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZDBUVQRWIWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenol, with a hydrazine derivative under acidic conditions.

    Spirocyclization: The spiro junction is formed by reacting the benzo[e]pyrazolo[1,5-c][1,3]oxazine intermediate with a piperidine derivative. This step may require the use of a strong base or a catalyst to facilitate the spirocyclization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Overview

2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound characterized by its unique spiro structure and diverse functional groups. This compound has garnered significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound is being investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent . Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth effectively. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 20 μmol/L against several bacterial strains .
  • Anticancer Properties : The compound's structure suggests potential interactions with specific molecular targets involved in cancer progression. Preliminary studies indicate that certain derivatives show cytotoxic effects against tumor cell lines with IC50 values indicating effective potency .

Biological Research

The compound's interaction with biological systems makes it a candidate for further exploration in pharmacology. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

Material Science

Due to its unique structural properties, the compound is also explored for applications in developing new materials with enhanced properties such as conductivity and stability. The spiro structure can impart unique mechanical and thermal properties to polymeric materials.

Case Studies

Several studies have highlighted the applications of similar compounds in medicinal chemistry:

  • A study focused on the synthesis of pyrazole derivatives found that modifications in the structure could lead to improved antimicrobial and anticancer activities. For example, derivatives containing electron-withdrawing groups exhibited enhanced efficacy against bacterial strains compared to standard antibiotics .
  • Another research effort demonstrated the successful use of microwave-assisted synthesis techniques to develop novel pyrazole compounds with promising biological activities. This method increased the efficiency of synthesizing compounds while maintaining high yields .

Chemical Reactivity

The chemical reactivity of this compound includes:

  • Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
  • Reduction : The compound can undergo reduction reactions leading to altered pharmacological properties.
  • Substitution Reactions : The aromatic system allows for electrophilic substitution reactions which can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic pathways relevant to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, synthesis methods, and biological activities based on available evidence:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[...]phenol (Target) Spiro[benzo[e]pyrazolo-oxazine/piperidine] 2-methoxy, 4-phenol, 1'-methyl Not explicitly described Not reported
2-(4-Chlorophenyl)-7-methoxy-spiro[benzoxazine-cyclohexane] Spiro[benzoxazine/cyclohexane] 4-chlorophenyl, 7-methoxy Conventional acid-mediated Not specified
2-[1-Benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-methoxyphenol Pyrazoline Chloro, methoxy, benzoyl Multi-step condensation Not tested
Spiro[benzo[e]pyrazolo-oxazine-indolinone] derivatives Spiro[pyrazolo-oxazine/indolinone] Varied 4-substituted phenyl groups Microwave-assisted Antimicrobial (MIC: 50–250 μg/mL)
Pyrazolo[1,5-a]pyrimidin-7-one (MK58) Pyrazolo-pyrimidinone 2-methoxyphenyl, 5-phenyl Thermal cyclization Potential PDE inhibition

Structural and Functional Differences

  • Spiro Systems vs. Linear Heterocycles: The target compound’s spiro architecture (fusion of oxazine and piperidine) may enhance metabolic stability compared to non-spiro pyrazolines (e.g., ) or pyrazolo-pyrimidinones () .
  • The 1'-methyl group on the piperidine ring in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzoyl in ) .
  • Synthetic Complexity: Microwave-assisted synthesis () achieves higher yields (>80%) for spiro-indolinone derivatives compared to conventional acid-mediated methods (-day reaction time) .

Biological Activity

2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit investigation. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound is characterized by a spirocyclic structure that integrates multiple pharmacophores. The presence of a methoxy group and a piperidine moiety contributes to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of spiro compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The compound has been assessed for anti-inflammatory effects:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and modulate signaling pathways like NF-kB.
  • Research Findings : Animal models of inflammation showed reduced edema and pain responses when treated with this compound .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties:

  • Mechanism : The compound may protect neuronal cells from oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
  • Case Studies : In models of neurodegeneration (e.g., Alzheimer's disease), treatment led to improved cognitive function and reduced amyloid plaque formation .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of this compound:

  • Findings : Acute toxicity studies in rodents indicated a high therapeutic index with no significant adverse effects at therapeutic doses.
  • Long-term Studies : Chronic exposure studies are ongoing to assess potential carcinogenicity or reproductive toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

  • Key Modifications : Substituents on the phenolic ring and variations in the piperidine structure have been shown to influence potency and selectivity for specific biological targets.
ModificationEffect on ActivityReference
Methoxy GroupIncreased lipophilicity
PiperidineEnhanced receptor binding
Spiro LinkImproved selectivity for tumor cells

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